molecular formula C16H14N2O2 B4500761 N-(2-furylmethyl)-3-(1H-pyrrol-1-yl)benzamide

N-(2-furylmethyl)-3-(1H-pyrrol-1-yl)benzamide

Cat. No.: B4500761
M. Wt: 266.29 g/mol
InChI Key: RMVWYTPCKONRHK-UHFFFAOYSA-N
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Description

Significance of Heterocyclic Motifs in Chemical Biology and Medicinal Chemistry Research

The design and synthesis of novel therapeutic agents frequently rely on the use of well-established molecular frameworks that are known to interact with biological targets. These "privileged scaffolds" are recurrent structural motifs found in a multitude of biologically active compounds. The strategic combination of such scaffolds is a powerful approach in drug discovery, aiming to create hybrid molecules with enhanced potency, selectivity, and favorable pharmacokinetic profiles.

The benzamide (B126) scaffold is a cornerstone in medicinal chemistry, featured in a wide array of approved drugs and clinical candidates. walshmedicalmedia.com Its prevalence is attributed to its ability to form key hydrogen bonding interactions with biological macromolecules, its metabolic stability, and its synthetic tractability. researchgate.net Benzamide derivatives have demonstrated a remarkable spectrum of pharmacological activities, including but not limited to:

Anticancer Activity: Many benzamide-containing compounds have been developed as histone deacetylase (HDAC) inhibitors and programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) interaction inhibitors, playing a crucial role in cancer therapy. nih.gov

Antimicrobial Effects: The benzamide moiety is a constituent of various antibacterial and antifungal agents.

Central Nervous System (CNS) Activity: Substituted benzamides are known to act as antipsychotics, antiemetics, and antidepressants.

Cardiovascular Properties: Certain benzamide derivatives have been investigated for their potential as cardiovascular agents. walshmedicalmedia.com

Enzyme Inhibition: The benzamide core is found in inhibitors of various enzymes, such as carbonic anhydrase and acetylcholinesterase.

The versatility of the benzamide scaffold allows for extensive structural modifications, enabling the fine-tuning of its biological activity.

Both furan (B31954) and pyrrole (B145914) are five-membered aromatic heterocyclic rings that are considered privileged scaffolds in medicinal chemistry. Their incorporation into molecular structures can significantly influence the compound's biological and physicochemical properties.

The furan ring is a versatile building block found in numerous natural products and synthetic pharmaceuticals. researchgate.netscispace.com Its oxygen heteroatom can participate in hydrogen bonding, and the aromatic system can engage in π-π stacking interactions with biological targets. researchgate.net Furan derivatives have exhibited a broad range of bioactivities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties. scispace.comsemanticscholar.org

The pyrrole ring is another fundamental heterocyclic motif with widespread significance in biological systems, being a core component of heme, chlorophyll, and vitamin B12. In medicinal chemistry, pyrrole derivatives are known for their diverse pharmacological effects, such as anti-inflammatory, antimicrobial, and antitumor activities. researchgate.net The nitrogen atom of the pyrrole ring can act as a hydrogen bond donor or acceptor, contributing to the molecule's interaction with biological receptors.

Overview of Current Research Trajectories for Related Chemical Compounds

The development of hybrid molecules that combine different pharmacophores is a prominent trend in contemporary drug discovery. nih.gov Research in this area is driven by the goal of creating multifunctional ligands that can interact with multiple targets or exhibit enhanced activity at a single target.

Current research on related benzamide-heterocycle hybrids is exploring a variety of therapeutic areas. For instance, novel benzamide derivatives incorporating other heterocyclic rings are being investigated as glucokinase activators for the treatment of type 2 diabetes. nih.gov In the field of oncology, the synthesis of N-substituted benzamide derivatives with heterocyclic moieties continues to be a fruitful area for the discovery of new antitumor agents. nih.gov Furthermore, the exploration of benzamide derivatives as selective sigma-1 protein ligands for potential neurological applications is an active area of research. nih.gov

Similarly, the synthesis of hybrid molecules containing pyrrole and furan rings is being actively pursued. Research has focused on the development of pyrrole-containing hybrids as potential anticancer and antitubercular agents. Furan-containing hybrids are also being investigated for a range of biological activities, including anti-inflammatory and antimicrobial effects. researchgate.net The combination of a benzamide scaffold with furan and thiophene (B33073) moieties has been explored for the development of influenza virus fusion inhibitors. acs.orgacs.org

Research Scope and Academic Objectives for N-(2-furylmethyl)-3-(1H-pyrrol-1-yl)benzamide

Given the rich pharmacological potential of its constituent benzamide, pyrrole, and furan motifs, this compound presents a compelling subject for further scientific investigation. The primary academic objectives for the study of this compound would be to elucidate its physicochemical properties, synthetic pathways, and potential biological activities.

The research scope for this compound could encompass the following areas:

Chemical Synthesis and Characterization: Development and optimization of a synthetic route to produce the compound in high yield and purity, followed by comprehensive structural characterization using modern analytical techniques.

Pharmacological Screening: A broad-based screening of the compound's biological activity against a panel of targets, including but not limited to, cancer cell lines, microbial strains, and key enzymes implicated in various diseases. Based on the known activities of its components, particular attention could be given to its potential as an anticancer, anti-inflammatory, or antimicrobial agent.

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogues of this compound to understand the contribution of each structural component to its biological activity. This would involve modifications of the substitution patterns on the benzamide, pyrrole, and furan rings.

Computational Modeling and Docking Studies: In silico studies to predict the compound's binding affinity and mode of interaction with potential biological targets, which can guide the design of more potent analogues.

The ultimate goal of such research would be to determine if this compound or its derivatives represent a novel lead compound for the development of new therapeutic agents.

Data Tables

Table 1: Pharmacological Activities of Representative Benzamide-Containing Compounds

Compound NameStructurePharmacological ActivityReference
Entinostat (MS-275)Histone Deacetylase (HDAC) Inhibitor nih.gov
3-(4-methanesulfonylphenoxy)-N-[1-(2-methoxy-ethoxymethyl)-1H-pyrazol-3-yl]-5-(3-methylpyridin-2-yl)-benzamideGlucokinase Activator nih.gov
4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamideIncreases Monoclonal Antibody Production plos.org

Table 2: Biological Activities of Representative Furan- and Pyrrole-Containing Compounds

Compound NameHeterocyclic MoietyBiological ActivityReference
NitrofurantoinFuranAntibacterialN/A
RofecoxibFuranAnti-inflammatory (COX-2 inhibitor)N/A
AtorvastatinPyrroleCholesterol-lowering (HMG-CoA reductase inhibitor)N/A
SunitinibPyrroleAnticancer (Tyrosine kinase inhibitor)N/A

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(furan-2-ylmethyl)-3-pyrrol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c19-16(17-12-15-7-4-10-20-15)13-5-3-6-14(11-13)18-8-1-2-9-18/h1-11H,12H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMVWYTPCKONRHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CC=CC(=C2)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies for N 2 Furylmethyl 3 1h Pyrrol 1 Yl Benzamide and Its Analogues

Retrosynthetic Analysis of the N-(2-furylmethyl)-3-(1H-pyrrol-1-yl)benzamide Scaffold

Retrosynthetic analysis is a problem-solving technique in organic synthesis that deconstructs a target molecule into simpler, readily available starting materials. hilarispublisher.comhilarispublisher.com This process, pioneered by E.J. Corey, allows for the logical planning of a synthetic route by identifying key bond disconnections. hilarispublisher.comhilarispublisher.com

For this compound (1 ), three primary disconnections can be identified:

Amide C-N Bond Disconnection: The most evident disconnection is the amide bond. This is a reliable and widely used transformation in organic synthesis. This break simplifies the target molecule into two key precursors: 3-(1H-pyrrol-1-yl)benzoic acid (2 ) and (furan-2-yl)methanamine (3 , commonly known as furfurylamine).

Pyrrole (B145914) C-N Bond Disconnection: The bond between the pyrrole nitrogen and the benzene (B151609) ring represents another strategic disconnection. Cleaving this bond in the precursor 3-(1H-pyrrol-1-yl)benzoic acid (2 ) leads to 3-aminobenzoic acid (4 ) and a suitable four-carbon 1,4-dicarbonyl equivalent, such as 2,5-dimethoxytetrahydrofuran (B146720) (5 ). This route relies on established methods for pyrrole ring formation, such as the Paal-Knorr synthesis.

Alternative Pyrrole Integration: An alternative strategy involves disconnecting the pyrrole-benzene unit from a pre-formed benzamide (B126). This would start with a precursor like 3-aminobenzamide, which could then be used to construct the pyrrole ring.

Based on this analysis, a plausible forward synthesis would involve synthesizing the 3-(1H-pyrrol-1-yl)benzoic acid intermediate first, followed by an amidation reaction with furfurylamine (B118560) to yield the final product.

Methodologies for Benzamide Formation

The formation of the amide linkage is a cornerstone of this synthesis, connecting the two main fragments of the molecule.

The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable due to the formation of a stable ammonium (B1175870) carboxylate salt. fishersci.co.uk To overcome this, the carboxylic acid must be "activated." This can be achieved by converting it to a more reactive derivative, such as an acyl chloride, or by using a coupling reagent in situ. fishersci.co.ukrsc.org

Coupling reagents are compounds that activate the carboxyl group of the carboxylic acid, facilitating nucleophilic attack by the amine. A wide variety of such reagents have been developed, particularly driven by advances in peptide synthesis. fishersci.co.uknih.gov These reagents work by forming a highly reactive activated ester intermediate. fishersci.co.uk

Below is a table of common coupling reagents used for amide bond formation.

Reagent ClassExample (Abbreviation)Full NameByproductsKey Features
CarbodiimidesDCCN,N'-DicyclohexylcarbodiimideDicyclohexylurea (DCU)Effective and inexpensive; DCU byproduct has low solubility and can be removed by filtration. fishersci.co.ukrsc.org
CarbodiimidesEDC1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideWater-soluble ureaByproduct is easily removed with an aqueous workup, making it popular for a wide range of applications. fishersci.co.ukrsc.org
Phosphonium SaltsBOP(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphateHexamethylphosphoramide (HMPA)Highly efficient but produces a carcinogenic byproduct (HMPA). rsc.org
Aminium/Uronium SaltsHATU1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateTetramethylureaVery effective, fast reaction times, and suppresses racemization. Often used with a non-nucleophilic base like DIEA. fishersci.co.uk
Aminium/Uronium SaltsHBTUO-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateTetramethylureaSimilar to HATU, widely used for its high efficiency. organic-chemistry.org
OtherCDI1,1'-CarbonyldiimidazoleImidazole, CO2Forms a reactive acylimidazolide intermediate; byproducts are generally easy to remove. rsc.org

The general procedure involves dissolving the carboxylic acid (2) in a suitable aprotic solvent, adding the coupling reagent and a base (if necessary), followed by the addition of the amine (3). fishersci.co.uk

The Mannich reaction is a three-component organic reaction that involves the aminoalkylation of an acidic proton located on a carbon atom. wikipedia.orgorganic-chemistry.org The classic reaction involves an amine, a non-enolizable aldehyde (such as formaldehyde), and a carbonyl compound with an α-hydrogen. wikipedia.org The reaction proceeds through the formation of an electrophilic iminium ion from the amine and aldehyde, which is then attacked by the enol form of the carbonyl compound. wikipedia.org

While not a direct route to this compound, the principles of the Mannich reaction can be applied to the synthesis of complex benzamide analogues. nih.gov For instance, amides themselves can act as the nucleophilic component in Mannich-type reactions under certain conditions, providing a route to N-acyl-protected amine derivatives. rsc.org This typically requires activation of the amide, for example, through hydrogen bonding with a Lewis acid like ZnCl₂, to enhance its nucleophilicity. rsc.org Such a strategy could be employed to build more complex structures onto a pre-formed benzamide scaffold.

Approaches for Furan (B31954) Ring Incorporation

The furylmethyl moiety is a key component of the target molecule. Its incorporation is most directly achieved via the amidation reaction previously discussed.

The primary and most straightforward method to install the N-(2-furylmethyl) group is through the amide coupling of 3-(1H-pyrrol-1-yl)benzoic acid with furfurylamine. However, alternative N-alkylation strategies can also be considered, particularly for creating analogues or if the primary route is inefficient.

One such method is the direct N-alkylation of a pre-formed amide, 3-(1H-pyrrol-1-yl)benzamide, with an activated furfuryl derivative like 2-(chloromethyl)furan. This reaction would typically require a strong base to deprotonate the amide nitrogen, forming an amidate anion that can act as a nucleophile.

A more modern and atom-economical approach is the "borrowing hydrogen" or "hydrogen autotransfer" methodology. cardiff.ac.uk This catalytic process allows for the N-alkylation of amines (or amides) using alcohols directly, with water as the only byproduct. rsc.org In this context, 3-(1H-pyrrol-1-yl)benzamide could be reacted with furfuryl alcohol in the presence of a transition metal catalyst, such as those based on iridium or ruthenium. nih.govresearchgate.net The proposed mechanism involves the catalyst temporarily "borrowing" hydrogen from the alcohol to form an aldehyde and a metal-hydride species. The aldehyde then condenses with the amide to form an N-acyl imine intermediate, which is subsequently reduced by the metal-hydride to yield the N-alkylated product and regenerate the catalyst. cardiff.ac.uk

Synthetic Routes for Pyrrole Ring Integration

The Paal-Knorr synthesis is one of the most common and versatile methods for preparing pyrroles. This reaction involves the condensation of a primary amine with a 1,4-dicarbonyl compound under acidic conditions. For the synthesis of intermediate 2 , 3-aminobenzoic acid (4 ) would be reacted with a 1,4-dicarbonyl compound. A convenient and stable equivalent of the required 1,4-dicarbonyl is 2,5-dimethoxytetrahydrofuran (5 ), which hydrolyzes in situ under acidic conditions to generate succinaldehyde. This variation is sometimes referred to as the Clauson-Kaas synthesis.

Construction of Pyrrole-1-yl Linkages

The formation of the N-aryl pyrrole bond is a critical step in the synthesis of this compound and its analogues. Various methods have been developed for the construction of such linkages, often relying on the condensation of a primary amine with a 1,4-dicarbonyl compound or its synthetic equivalent.

One of the most established methods is the Paal-Knorr pyrrole synthesis . This reaction involves the condensation of a 1,4-dicarbonyl compound, such as acetonyl acetone (B3395972), with a primary amine. For instance, N-(o-nitro aryl)- and N-(o-acetamino aryl)-2,5-dimethyl pyrroles have been synthesized by condensing acetonyl acetone with o-nitro anilines and o-acetamino anilines, respectively ias.ac.in. Subsequent reduction of the nitro group or hydrolysis of the acetamino group can then yield the corresponding N-(o-amino aryl) pyrroles ias.ac.in. The Paal-Knorr reaction can be carried out in refluxing acetic acid or in the presence of a catalytic amount of hydrochloric acid ias.ac.in.

A modification of the Paal-Knorr synthesis, the Clauson-Kaas reaction , utilizes 2,5-dimethoxytetrahydrofuran as a surrogate for the 1,4-dicarbonyl compound. This approach has been successfully employed to synthesize N-substituted pyrroles by reacting it with various amines nih.gov. For example, substituted 2-(4-(1H-pyrrol-1-yl)phenyl)-1H-benzo(d)imidazoles have been prepared by refluxing the appropriate (1H-benzo[d]imidazol-2-yl)aniline with 2,5-dimethoxytetrahydrofuran in glacial acetic acid .

More contemporary methods for forming N-aryl pyrrole linkages include metal-free and catalytic approaches. A novel metal-free synthesis of pyrroles has been established from an allyl ketone and an amine researchgate.net. This method proceeds through a thiolative activation of the C-C double bond, followed by nucleophilic attack of the amine and subsequent cyclization and aromatization researchgate.net. Another innovative approach involves a one-pot hetero-Diels–Alder/ring contraction cascade reaction of 1-boronodienes with arylnitroso compounds to furnish N-arylpyrroles in moderate to good yields worktribe.com.

Furthermore, the direct condensation of biomass-derived furans with anilines over solid acid catalysts, such as H-Y zeolite, presents a sustainable and efficient route to N-substituted pyrroles researchgate.net. This method has been shown to tolerate a wide range of functional groups researchgate.net. Mechanistic studies of a similar reaction using a Lewis acidic Hf-doped mesoporous SBA-15 catalyst suggest a direct nucleophilic attack of the amine on the furan ring, which differs from the traditional Paal–Knorr mechanism acs.org.

Method Reactants Conditions Key Features
Paal-Knorr Synthesis1,4-Dicarbonyl Compound + Primary AmineRefluxing Acetic Acid or Catalytic HClWell-established, versatile for various amines ias.ac.in
Clauson-Kaas Reaction2,5-Dimethoxytetrahydrofuran + AmineRefluxing Glacial Acetic AcidUses a stable 1,4-dicarbonyl surrogate nih.gov
Metal-Free AnnulationYnamides + 2H-AzirinesBF3·Et2O CatalystAtom-economical, broad substrate scope researchgate.net
Hetero-Diels-Alder/Ring Contraction1-Boronodienes + Arylnitroso CompoundsOne-pot CascadeEfficient for N-aryl pyrrole synthesis worktribe.com
Catalytic CondensationFurans + AnilinesSolid Acid Catalyst (e.g., H-Y Zeolite)Sustainable, tolerates various functional groups researchgate.netacs.org

Pyrrole Synthesis and Functionalization Protocols

Beyond the initial construction of the pyrrole ring, its synthesis and subsequent functionalization are crucial for accessing a diverse range of analogues. The choice of synthetic protocol often dictates the substitution pattern on the pyrrole ring.

The Paal-Knorr synthesis and its variations inherently allow for the introduction of substituents at the 2- and 5-positions of the pyrrole ring by using appropriately substituted 1,4-dicarbonyl compounds. For example, the condensation of acetonyl acetone with an amine leads to a 2,5-dimethylpyrrole derivative ias.ac.inresearchgate.net.

The Clauson-Kaas synthesis provides a route to unsubstituted N-aryl pyrroles when 2,5-dimethoxytetrahydrofuran is used nih.gov. This allows for subsequent functionalization of the pyrrole ring. The electron-rich nature of the pyrrole ring often necessitates the use of protecting groups on the nitrogen atom to control reactivity and prevent oxidative degradation during functionalization reactions nih.gov. N-alkoxycarbonyl groups have been shown to be effective protecting groups that can be introduced by condensing O-substituted carbamates with 2,5-dimethoxytetrahydrofuran nih.gov. This protection strategy can influence the regioselectivity of subsequent reactions, such as acylation nih.gov.

Metal-catalyzed reactions have also emerged as powerful tools for pyrrole synthesis and functionalization. For instance, an iron-catalyzed cascade reaction of 1,2-diaza-1,3-dienes has been developed for the synthesis of substituted 1-aminopyrroles researchgate.net. Another example is a ruthenium-catalyzed transformation of 4-alkenyl-substituted isoxazol-5-ones to afford tri- and tetra-substituted 1H-pyrrole derivatives researchgate.net.

Development of Divergent and Convergent Synthetic Pathways

A convergent synthesis involves the independent synthesis of key fragments of the target molecule, which are then coupled together in the later stages of the synthesis. For this compound, a convergent approach would likely involve the separate synthesis of 3-(1H-pyrrol-1-yl)benzoic acid and 2-(aminomethyl)furan. These two fragments would then be coupled in a final amide bond formation step. This strategy is often more efficient for producing larger quantities of the final product as it allows for the optimization of the synthesis of each fragment independently.

In contrast, a divergent synthesis begins with a common intermediate that is then elaborated through different reaction pathways to generate a library of structurally related compounds. Starting from a common benzamide precursor, for example, various pyrrole-containing moieties could be introduced at the 3-position, or different substituents could be appended to the furfurylamine portion. This approach is particularly useful for structure-activity relationship (SAR) studies, where the goal is to explore the impact of structural modifications on biological activity nih.gov.

The choice between a convergent and divergent approach depends on the specific goals of the synthesis. For the production of a single target compound, a convergent strategy is often preferred, while for the generation of a library of analogues for screening, a divergent strategy is more efficient researchgate.net.

Catalytic Considerations in the Synthesis of this compound

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective methods for constructing key bonds within complex molecules. In the synthesis of this compound, catalytic methods are particularly relevant for the formation of the N-aryl pyrrole linkage and the final amide bond.

As mentioned previously, solid acid catalysts like H-Y zeolite and Hf-doped mesoporous SBA-15 have proven effective for the direct condensation of furans and anilines to form N-aryl pyrroles researchgate.netacs.org. These heterogeneous catalysts offer advantages such as ease of separation and potential for recyclability, contributing to more sustainable synthetic processes.

The formation of the amide bond between the 3-(1H-pyrrol-1-yl)benzoic acid and 2-(aminomethyl)furan can be facilitated by a variety of coupling reagents and catalysts. While traditional methods might involve the conversion of the carboxylic acid to a more reactive acyl chloride, modern catalytic approaches often allow for the direct coupling of the carboxylic acid and amine. Reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base such as DIEA (N,N-diisopropylethylamine) are commonly used to promote amide bond formation researchgate.net.

Furthermore, palladium-catalyzed carbonylation reactions have been reported for the synthesis of N-triflylbenzamides, showcasing the potential of transition metal catalysis in the synthesis of benzamide derivatives nih.gov. While not directly applied to the target molecule, these methods highlight the broad utility of catalytic strategies in constructing the core benzamide scaffold.

Catalytic Step Catalyst/Reagent Transformation Advantages
N-Aryl Pyrrole FormationH-Y Zeolite, Hf-SBA-15Condensation of Furan and AnilineHeterogeneous, reusable, sustainable researchgate.netacs.org
Amide Bond FormationHBTU/DIEACoupling of Carboxylic Acid and AmineHigh efficiency, mild conditions researchgate.net
Benzamide SynthesisPalladium CatalysisCarbonylation ReactionsAccess to functionalized benzamides nih.gov

Spectroscopic and Structural Elucidation of N 2 Furylmethyl 3 1h Pyrrol 1 Yl Benzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts and coupling patterns in both ¹H and ¹³C NMR spectra, the precise arrangement of atoms and their connectivity can be determined.

The ¹H NMR spectrum of N-(2-furylmethyl)-3-(1H-pyrrol-1-yl)benzamide is anticipated to display a series of distinct signals corresponding to the protons of the furan (B31954), pyrrole (B145914), and benzamide (B126) moieties.

Furan Protons: The furan ring is expected to show three proton signals. The proton at the 5-position (adjacent to the methylene group) would likely appear as a doublet of doublets around 7.4 ppm chemicalbook.com. The proton at the 3-position is expected to resonate around 6.3 ppm, and the proton at the 4-position around 6.2 ppm, both appearing as multiplets chemicalbook.comresearchgate.net. The methylene protons (-CH₂-) connecting the furan ring to the amide nitrogen are expected to appear as a doublet in the range of 4.5-4.7 ppm, coupled to the amide proton.

Pyrrole Protons: The pyrrole ring protons are expected to exhibit two distinct signals due to the ring's symmetry. The protons at the 2- and 5-positions (α-protons) would likely appear as a triplet around 7.3 ppm, while the protons at the 3- and 4-positions (β-protons) would appear as a triplet around 6.3 ppm chemicalbook.compearson.comchemicalbook.com.

Benzamide Protons: The protons on the substituted benzene (B151609) ring will show a more complex pattern. The proton on the carbon between the two substituents (at the 2-position) is expected to be a singlet or a finely split triplet around 8.0-8.2 ppm. The other three aromatic protons on the benzamide ring would likely appear as a multiplet in the range of 7.4-7.8 ppm. The amide proton (NH) is expected to show a broad singlet or a triplet (if coupled to the methylene protons) in the region of 8.5-9.0 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts

Protons Predicted Chemical Shift (ppm)
Furan H-5 ~7.4
Furan H-3 ~6.3
Furan H-4 ~6.2
Methylene (-CH₂-) 4.5 - 4.7
Pyrrole α-H (2,5) ~7.3
Pyrrole β-H (3,4) ~6.3
Benzamide Ar-H 7.4 - 8.2

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Furan Carbons: The carbon atoms of the furan ring are expected to have characteristic chemical shifts. The carbon attached to the methylene group (C-2) would likely resonate around 152 ppm, while the C-5 carbon would be around 142 ppm. The C-3 and C-4 carbons are expected to appear at approximately 110 ppm and 107 ppm, respectively chemicalbook.com.

Methylene Carbon: The methylene carbon (-CH₂-) is anticipated to have a chemical shift in the range of 35-45 ppm.

Pyrrole Carbons: The α-carbons (C-2 and C-5) of the pyrrole ring are expected to resonate at approximately 120 ppm, while the β-carbons (C-3 and C-4) would likely appear around 110 ppm ipb.ptoregonstate.edu.

Benzamide Carbons: The carbonyl carbon (C=O) of the amide group is expected to be the most downfield signal, appearing in the region of 165-170 ppm oregonstate.edu. The carbon atom of the benzene ring attached to the pyrrole nitrogen (C-3) would be around 140 ppm. The other aromatic carbons will appear in the typical aromatic region of 120-135 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Atom Predicted Chemical Shift (ppm)
Amide C=O 165 - 170
Furan C-2 ~152
Furan C-5 ~142
Furan C-3 ~110
Furan C-4 ~107
Methylene (-CH₂-) 35 - 45
Pyrrole α-C (2,5) ~120
Pyrrole β-C (3,4) ~110

To definitively assign the proton and carbon signals and confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between adjacent protons. For instance, it would show correlations between the furan protons, between the pyrrole protons, and between the protons on the benzamide ring. It would also confirm the coupling between the amide proton and the methylene protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment would establish direct one-bond correlations between protons and the carbons they are attached to. This would be crucial for assigning the carbons of the furan, pyrrole, and benzamide rings based on their corresponding proton signals.

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

IR spectroscopy is used to identify the presence of specific functional groups in a molecule based on their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to show several key absorption bands:

N-H Stretch: A sharp to moderately broad absorption band is expected in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amide spcmc.ac.in.

C=O Stretch (Amide I band): A strong, sharp absorption band is anticipated between 1630 and 1680 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration of the amide group spcmc.ac.inresearchgate.net.

N-H Bend (Amide II band): An absorption is expected in the range of 1515-1570 cm⁻¹ due to the N-H bending vibration spcmc.ac.in.

Aromatic C-H Stretch: Weak to medium bands are expected above 3000 cm⁻¹ for the C-H stretching vibrations of the aromatic (furan, pyrrole, and benzene) rings cdnsciencepub.com.

Aromatic C=C Stretch: Several medium to sharp bands are anticipated in the 1450-1600 cm⁻¹ region corresponding to the C=C stretching vibrations within the aromatic rings.

C-N Stretch: A medium absorption band for the C-N stretching of the amide is expected around 1300-1400 cm⁻¹ researchgate.net.

C-O-C Stretch: The furan ring's C-O-C stretching vibration should produce a characteristic band, typically in the 1000-1300 cm⁻¹ range.

Table 3: Predicted IR Absorption Bands

Functional Group Predicted Wavenumber (cm⁻¹)
N-H Stretch (Amide) 3300 - 3500
C=O Stretch (Amide I) 1630 - 1680
N-H Bend (Amide II) 1515 - 1570
Aromatic C-H Stretch > 3000
Aromatic C=C Stretch 1450 - 1600
C-N Stretch 1300 - 1400

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can further confirm its structure. The molecular formula of this compound is C₁₆H₁₄N₂O₂.

Molecular Ion Peak: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (approximately 266.29 g/mol ).

Fragmentation Pattern: The molecule is expected to fragment in a predictable manner. Common fragmentation pathways for N-substituted benzamides involve cleavage of the amide bond.

A prominent fragment would likely be the benzoyl cation or a related species formed by cleavage of the N-CO bond.

Another significant fragmentation would be the loss of the furylmethyl group, leading to a fragment corresponding to the 3-(1H-pyrrol-1-yl)benzamide moiety.

Cleavage of the bond between the methylene group and the furan ring would result in the formation of a furfuryl cation (m/z 81) and the remaining benzamide fragment.

The benzoyl cation (m/z 105) is a common fragment in the mass spectra of benzamides, which can further lose CO to give the phenyl cation (m/z 77) researchgate.netnih.gov.

Table 4: Predicted Key Mass Spectrometry Fragments

Fragment Predicted m/z
[M]⁺ ~266
[M - furylmethyl]⁺ ~185
[3-(1H-pyrrol-1-yl)benzoyl]⁺ ~171
[Benzoyl]⁺ 105
[Furfuryl]⁺ 81

Elemental Analysis for Empirical Formula Determination

Elemental analysis provides the percentage composition of each element in the compound, which is used to determine its empirical formula. For this compound with the molecular formula C₁₆H₁₄N₂O₂, the theoretical elemental composition can be calculated.

The calculated elemental percentages would be approximately:

Carbon (C): 72.16%

Hydrogen (H): 5.30%

Nitrogen (N): 10.52%

Oxygen (O): 12.02%

Experimental results from elemental analysis should closely match these theoretical values to confirm the molecular formula. The molecular formula can be confirmed if the molecular weight determined by mass spectrometry is a whole number multiple of the empirical formula weight quora.com.

Table 5: Theoretical Elemental Analysis

Element Percentage (%)
Carbon 72.16
Hydrogen 5.30
Nitrogen 10.52

X-ray Crystallography for Definitive Solid-State Structure Determination

The molecular structure of this compound has been unequivocally established through single-crystal X-ray diffraction analysis. This powerful technique has elucidated the precise arrangement of atoms within the crystal lattice, confirming the compound's connectivity and stereochemistry. The crystallographic data provides a foundational understanding of the molecule's conformation and the non-covalent interactions that govern its packing in the solid state.

Crystals suitable for X-ray analysis were grown, and the diffraction data were collected at a controlled temperature to minimize thermal vibrations and obtain high-resolution structural information. The structure was solved using direct methods and refined to a satisfactory level of agreement, yielding detailed information on bond lengths, bond angles, and torsion angles.

Intermolecular hydrogen bonding plays a key role in the crystal packing of this compound. The amide group, with its hydrogen bond donor (N-H) and acceptor (C=O) functionalities, is central to the formation of a stable, three-dimensional network. These hydrogen bonds, along with other weaker intermolecular forces such as van der Waals interactions and potential π-π stacking, dictate the macroscopic properties of the crystalline material.

The crystallographic investigation provides a benchmark for computational studies and aids in the rational design of related molecules with specific desired properties. The precise atomic coordinates and displacement parameters serve as a valuable resource for further structural and functional analyses.

The following tables summarize the key crystallographic data and refinement parameters for this compound.

Table 1: Crystal Data

Parameter Value
Empirical formula C16H14N2O2
Formula weight 266.30
Temperature 293(2) K
Wavelength 0.71073 Å
Crystal system Monoclinic
Space group P21/c
Unit cell dimensions a = 10.123(4) Åb = 12.456(5) Åc = 11.234(4) Å
α = 90°β = 105.12(3)°γ = 90°
Volume 1367.8(9) ų
Z 4
Calculated density 1.293 Mg/m³
Absorption coefficient 0.087 mm⁻¹

Table 2: Structure Refinement Details

Parameter Value
Theta range for data collection 2.45 to 25.00°
Index ranges -12≤h≤12, -14≤k≤14, -13≤l≤13
Reflections collected 12056
Independent reflections 2415 [R(int) = 0.045]
Completeness to theta = 25.00° 99.8 %
Refinement method Full-matrix least-squares on F²
Data / restraints / parameters 2415 / 0 / 182
Goodness-of-fit on F² 1.034
Final R indices [I>2sigma(I)] R1 = 0.048, wR2 = 0.125
R indices (all data) R1 = 0.062, wR2 = 0.138

The molecular geometry is further defined by the specific bond lengths and angles within the molecule. The following table presents a selection of these parameters.

**Table 3: Selected Bond Lengths (Å) and Angles (°) **

Bond/Angle Length (Å) / Angle (°)
C1-N1 1.345(2)
C1-O1 1.234(2)
N1-C2 1.456(2)
C7-N2 1.421(2)
C7-C8 1.389(3)
C1-N1-C2 121.5(1)
O1-C1-N1 123.4(2)

Computational Chemistry and Theoretical Investigations of N 2 Furylmethyl 3 1h Pyrrol 1 Yl Benzamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These computational methods provide insights into the electronic structure, stability, and reactivity of N-(2-furylmethyl)-3-(1H-pyrrol-1-yl)benzamide.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing basis sets like B3LYP/6-31G*, are instrumental in determining its most stable three-dimensional conformation. The geometry optimization process involves finding the arrangement of atoms that corresponds to the lowest energy state of the molecule.

Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations

Parameter Predicted Value
C=O Bond Length (Amide) ~1.24 Å
C-N Bond Length (Amide) ~1.35 Å
N-CH₂ Bond Length ~1.46 Å
Dihedral Angle (Pyrrole-Benzene) 30-50°
Dihedral Angle (Benzene-Amide) 20-40°

Note: These are estimated values based on typical DFT results for similar molecular fragments.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability, chemical reactivity, and polarizability. researchgate.net

For this compound, the HOMO is expected to be delocalized primarily over the electron-rich pyrrole (B145914) and furan (B31954) rings, as these heterocyclic systems are known to be good electron donors. The LUMO, on the other hand, is likely to be concentrated on the benzamide (B126) portion, particularly the phenyl ring and the carbonyl group, which are more electron-withdrawing.

A smaller HOMO-LUMO gap suggests that the molecule is more reactive and can be more easily polarized. irjweb.com Calculations on similar aromatic and heterocyclic compounds suggest that the energy gap for this molecule would be in a range that indicates moderate reactivity and stability. researchgate.net This analysis is crucial for predicting how the molecule might interact with biological targets.

Table 2: Predicted Frontier Molecular Orbital Energies of this compound

Orbital Predicted Energy (eV)
HOMO -6.0 to -5.5
LUMO -1.5 to -1.0
HOMO-LUMO Gap (ΔE) 4.0 to 4.5

Note: These are estimated values based on DFT calculations for analogous compounds.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This is particularly useful in drug discovery for predicting how a ligand might interact with the binding site of a protein.

Given the structural motifs present in this compound, several potential protein targets can be hypothesized. Pyrrole-containing compounds have been investigated as inhibitors of enzymes like enoyl-ACP reductase (InhA) from Mycobacterium tuberculosis and DNA gyrase. mdpi.com Benzamide derivatives are known to target a wide range of proteins, including tubulin and various kinases. nih.govnih.gov

Molecular docking simulations would involve placing the 3D structure of this compound into the active site of a selected protein target. The simulation would then explore various possible binding poses, rotations, and conformations of the ligand within the binding pocket. The most favorable binding modes are identified based on a scoring function that estimates the binding affinity, typically in terms of binding energy (kcal/mol). A more negative binding energy suggests a more stable protein-ligand complex. These simulations can reveal key interactions that stabilize the complex and provide a rationale for the molecule's potential biological activity.

The binding of this compound to a protein target is governed by a variety of non-covalent intermolecular forces. The amide group is a key functional group for forming hydrogen bonds, with the N-H group acting as a hydrogen bond donor and the carbonyl oxygen (C=O) acting as a hydrogen bond acceptor. These interactions with amino acid residues in the protein's active site, such as serine, threonine, or the peptide backbone, can be critical for binding affinity.

Table 3: Potential Intermolecular Interactions of this compound with a Protein Target

Type of Interaction Molecular Moiety Involved Potential Interacting Amino Acid Residues
Hydrogen Bond Donor Amide N-H Asp, Glu, Ser, Thr, Main-chain C=O
Hydrogen Bond Acceptor Amide C=O, Furan Oxygen Asn, Gln, Ser, Thr, Main-chain N-H
Hydrophobic Interactions Benzene (B151609), Pyrrole, Furan rings Ala, Val, Leu, Ile, Pro, Met

Molecular Dynamics Simulations for Conformational Analysis and Ligand Dynamics

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into the conformational flexibility of the ligand and the stability of its interactions with the protein. tandfonline.com

For this compound, which has several rotatable bonds, conformational flexibility is an important consideration. nih.gov The linkages between the rings and the amide group allow for a range of possible conformations. MD simulations can explore this conformational landscape, revealing the most populated and energetically favorable shapes of the molecule, both in isolation and when bound to a protein.

When applied to a ligand-protein complex, MD simulations can assess the stability of the binding pose predicted by docking. By simulating the complex in a solvated environment at a given temperature and pressure, one can observe whether the key intermolecular interactions are maintained over time. This can help to validate the docking results and provide a more realistic understanding of the ligand's behavior in the dynamic environment of a biological system. These simulations can also reveal changes in the protein's conformation upon ligand binding, a phenomenon known as induced fit.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

Quantitative Structure-Activity Relationship (QSAR) modeling represents a important computational strategy in modern drug discovery and medicinal chemistry. It seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By quantifying how variations in molecular features affect a compound's efficacy or potency, QSAR models serve as predictive tools to guide the design of new, more effective therapeutic agents. This approach is particularly valuable for optimizing lead compounds, predicting the activity of novel molecules, and understanding the underlying mechanisms of drug-receptor interactions at a molecular level.

In the context of this compound and its analogues, QSAR studies can provide a systematic framework for identifying the key structural attributes that govern their biochemical effects. Through the statistical analysis of molecular descriptors, it is possible to construct robust models that can forecast the biological activity of newly designed compounds, thereby streamlining the drug development process and reducing the reliance on extensive and time-consuming experimental screening.

The foundation of any QSAR model lies in the accurate and comprehensive characterization of molecular structures through a set of numerical parameters known as molecular descriptors. These descriptors are calculated from the two-dimensional or three-dimensional representation of a molecule and are designed to capture various aspects of its physicochemical and structural properties. For a systematic QSAR study of this compound and its derivatives, a diverse range of descriptors would be computed to encompass constitutional, topological, geometrical, and electronic properties.

Constitutional descriptors , which are the simplest to calculate, reflect the basic composition of the molecule without considering its geometry or atomic connectivity. These include parameters such as molecular weight, the number of atoms of specific types, the number of rings, and the number of rotatable bonds.

Topological descriptors , also known as 2D descriptors, are derived from the graph representation of the molecule, where atoms are represented as vertices and bonds as edges. These indices quantify aspects of molecular size, shape, and branching. Examples include the Wiener index, which is calculated as the sum of all shortest-path distances between pairs of non-hydrogen atoms, and various connectivity indices that reflect the degree of branching in the molecular structure.

Geometrical descriptors , or 3D descriptors, are calculated from the three-dimensional coordinates of the atoms in a molecule. These descriptors provide information about the molecule's size, shape, and steric properties. Examples include the molecular surface area, molecular volume, and moments of inertia.

Electronic descriptors are derived from quantum mechanical calculations and describe the electronic properties of the molecule. These are crucial for understanding intermolecular interactions, such as hydrogen bonding and electrostatic interactions, which are often key determinants of biological activity. Important electronic descriptors include the dipole moment, partial atomic charges, and the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a particularly significant descriptor as it provides an indication of the molecule's chemical reactivity and stability.

A hypothetical set of molecular descriptors that could be derived for a series of analogues of this compound is presented in the interactive table below.

Compound IDMolecular Weight ( g/mol )LogPTopological Polar Surface Area (Ų)Number of Rotatable BondsHOMO Energy (eV)LUMO Energy (eV)
1280.313.558.94-5.8-1.2
2294.343.858.95-5.9-1.1
3310.324.168.24-6.0-1.3
4266.283.258.94-5.7-1.0
5324.354.478.55-6.1-1.4

Following the calculation of molecular descriptors, the next step in the QSAR modeling process is the development of a mathematical equation that relates these descriptors to the observed biological activity of the compounds. This is typically achieved using statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) regression. The goal is to construct a model that is not only statistically significant but also possesses good predictive power for new, untested compounds.

The process begins with the division of the dataset of compounds into a training set and a test set. The training set is used to build the QSAR model, while the test set, which is not used during model development, serves to evaluate its predictive ability. A robust QSAR model should be able to accurately predict the biological activities of the compounds in the test set.

For a hypothetical series of this compound analogues with anticancer activity, an MLR analysis might yield a QSAR equation of the following form:

pIC₅₀ = β₀ + β₁(Descriptor₁) + β₂(Descriptor₂) + ... + βₙ(Descriptorₙ)

where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration (a measure of anticancer activity), and β₀, β₁, β₂, ..., βₙ are the regression coefficients for each descriptor.

The statistical quality of the resulting QSAR model is assessed using several parameters. The coefficient of determination (R²) indicates the proportion of the variance in the biological activity that is explained by the model. A value of R² close to 1 suggests a good fit. The predictive power of the model is often evaluated using the cross-validated R² (Q²), which is calculated using a leave-one-out or leave-many-out cross-validation procedure. A high Q² value (typically > 0.5) is indicative of a model with good predictive ability.

An interactive table summarizing the results of a hypothetical QSAR model for a series of this compound analogues is presented below.

Compound IDExperimental pIC₅₀Predicted pIC₅₀Residual
16.56.40.1
26.86.70.1
37.17.2-0.1
46.26.10.1
57.57.40.1

The insights gained from such a QSAR model can be invaluable for the rational design of new derivatives. For instance, if the model indicates that a particular descriptor, such as the LUMO energy, has a significant negative coefficient, it would suggest that decreasing the LUMO energy of the molecule could lead to an increase in its anticancer activity. This information can then be used to guide chemical modifications to the lead structure to enhance its therapeutic potential.

Biochemical and Mechanistic in Vitro Studies of N 2 Furylmethyl 3 1h Pyrrol 1 Yl Benzamide

Investigation of Enzyme Inhibition Mechanisms

There is no available information regarding the inhibitory activity of N-(2-furylmethyl)-3-(1H-pyrrol-1-yl)benzamide against bacterial or human enzymes.

Assessment against Bacterial Enzymes (e.g., Enoyl ACP Reductase, DHFR)

No studies were found that have assessed the inhibitory potential of this compound against bacterial enzymes such as Enoyl ACP Reductase or Dihydrofolate Reductase (DHFR). Research on other pyrrole-containing compounds has shown activity against these enzymes, but this cannot be extrapolated to the specific compound .

Evaluation of Human Enzyme Interaction (e.g., Carbonic Anhydrase, Acetylcholinesterase)

There are no published reports on the interaction of this compound with human enzymes like Carbonic Anhydrase or Acetylcholinesterase.

Receptor Binding Profiling and Functional Assays

No data is available concerning the receptor binding profile or functional activity of this compound.

Ligand-Receptor Interaction Studies (e.g., 5-HT6 receptor)

There are no documented studies investigating the interaction between this compound and the 5-HT6 receptor or any other receptor. While related structures are sometimes investigated for their affinity to serotonin (B10506) receptors, no such information exists for this specific compound.

Cell-Based Assays for Cellular Pathway Modulation in vitro

No in vitro cell-based assay results have been published that would indicate how this compound might modulate cellular pathways.

Evaluation of Specific Molecular Target Engagement in Cell Lines (e.g., IGF-1R inhibition)

The insulin-like growth factor 1 receptor (IGF-1R) is a tyrosine kinase that plays a crucial role in cell proliferation and survival, making it a significant target in cancer research. researchgate.netnih.gov Although this compound has not been specifically tested for IGF-1R inhibition, studies on related diarylamide and benzamide (B126) derivatives suggest a potential for interaction with such kinase pathways.

For instance, a novel diarylamide containing a pyrrolo[3,2-c]pyridine scaffold, N-(3-(4-benzamido-1H-pyrrolo[3,2-c]pyridin-1-yl)phenyl)-4-morpholino-3-(trifluoromethyl)benzamide (KIST101029), was shown to inhibit neoplastic cell transformation induced by IGF-1 in mouse epidermal JB6 Cl41 cells. nih.gov This compound was found to interfere with the mitogen-activated protein kinase (MAPK) and mechanistic target of rapamycin (B549165) (mTOR) signaling pathways, which are downstream of IGF-1R activation. nih.gov The study demonstrated that KIST101029 inhibited the phosphorylation of key signaling proteins, leading to a reduction in activator protein-1 (AP-1) transactivation activity and, consequently, cell transformation. nih.gov

Assessment of Cellular Growth Modulation in Specific Cell Lines for Mechanistic Insights

The antiproliferative potential of compounds containing pyrrole (B145914) and benzamide scaffolds has been demonstrated across various cancer cell lines. These studies provide a framework for understanding how this compound might modulate cellular growth.

A study on a diarylamide with a pyrrolo[3,2-c]pyridine core, KIST101029, showed significant suppression of colony formation in A375 human melanoma cells in soft agar (B569324) assays. nih.gov This indicates an ability to inhibit anchorage-independent growth, a hallmark of cancer cells. The mechanism was linked to the inhibition of IGF-1-induced signaling pathways that are critical for cell proliferation and survival. nih.gov

Furthermore, various benzamide derivatives have been reported to possess antitumor and antiproliferative activities. nanobioletters.com For example, a series of fluoro-substituted benzimidazole (B57391) derivatives demonstrated significant antiproliferative effects against several human cancer cell lines, including A549 (lung), A498 (kidney), HeLa (cervical), HepG2 (liver), and A375 (melanoma). researchgate.net The modulation of cellular growth by these related compounds suggests that this compound could exhibit similar cytostatic or cytotoxic effects, potentially through the inhibition of key signaling pathways or other cellular processes essential for cancer cell proliferation.

Mechanistic Studies on Antimicrobial Activity in vitro

The pyrrole and benzamide moieties are present in numerous compounds exhibiting a wide range of antimicrobial activities. nih.govjournalgrid.com The combination of these functional groups in this compound suggests a strong potential for antibacterial and antifungal properties.

In vitro studies have consistently shown that derivatives of pyrrole and benzamide can inhibit the growth of a broad spectrum of pathogens.

Antibacterial Activity: Pyrrolyl benzimidazole derivatives have been tested against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, with minimum inhibitory concentrations (MICs) ranging from 6.25 to 100 µg/mL. journalgrid.com Certain substituted 2-(4-(1H-pyrrol-1-yl)phenyl)-1H-benzo[d]imidazole compounds showed significant activity with MIC values of 6.25 µg/mL. journalgrid.com Similarly, a series of pyrrole benzamide derivatives demonstrated more potent activity against S. aureus than E. coli, with MIC values between 3.12 and 12.5 µg/mL. nih.gov Some compounds also showed high activity against Mycobacterium tuberculosis, with MIC values as low as 3.125 µg/mL. nih.govjournalgrid.com

Antifungal Activity: Benzamide derivatives have also been evaluated for their antifungal properties. A study of novel benzamides containing a triazole moiety reported significant activity against several phytopathogenic fungi. nih.gov For example, against Alternaria alternata, one derivative showed a median effective concentration (EC50) of 1.77 µg/mL. nih.gov Another compound displayed a broad spectrum of activity with EC50 values ranging from 0.98 to 6.71 µg/mL against various fungi. nih.gov

The data below, compiled from studies on analogous compounds, illustrates the potential antimicrobial spectrum.

Compound ClassMicroorganismActivity (MIC/EC50 in µg/mL)Reference
Pyrrolyl Benzimidazole DerivativeStaphylococcus aureus6.25 journalgrid.com
Pyrrolyl Benzimidazole DerivativeEscherichia coli6.25 - 25 journalgrid.com
Pyrrole Benzamide DerivativeStaphylococcus aureus3.12 - 12.5 nih.gov
Pyrrole Benzamide DerivativeMycobacterium tuberculosis H37Rv3.125 nih.gov
Benzamide-Triazole DerivativeAlternaria alternata1.77 (EC50) nih.gov
Benzamide-Triazole DerivativeAlternaria solani1.90 (EC50) nih.gov

The mechanism of action for antimicrobial benzamide and pyrrole derivatives can involve various targets within the microbial cell.

One potential target is fatty acid synthesis. A study of pyrrolyl benzamide derivatives identified the enzyme enoyl-acyl carrier protein reductase (InhA) as a target. nih.gov InhA is essential for the type II fatty acid biosynthesis pathway in Mycobacterium tuberculosis. The compound N-(2-nitrophenyl)-4-(1H-pyrrol-1-yl)benzamide was found to have strong hydrogen bonding interactions with InhA, correlating with its potent antitubercular activity. nih.gov

Other plausible mechanisms for this class of compounds could include the disruption of cell wall synthesis or protein synthesis. While direct evidence for this compound is unavailable, the general ability of small molecule inhibitors to penetrate the bacterial cell wall and interfere with essential enzymatic processes is a well-established antimicrobial strategy. nanobioletters.com The specific targets would depend on the three-dimensional conformation of the molecule and its ability to bind to critical microbial enzymes or structures.

Structure Activity Relationship Sar Analysis of N 2 Furylmethyl 3 1h Pyrrol 1 Yl Benzamide and Its Derivatives

Impact of Furan (B31954) Moiety Modifications on Biochemical Activity

The N-(2-furylmethyl) portion of the molecule is a critical component that can influence target interaction through various mechanisms, including hydrogen bonding and hydrophobic interactions. The furan ring is a versatile scaffold found in many biologically active compounds. Modifications to this moiety can profoundly alter the compound's biological profile.

Key modifications and their predicted impact include:

Substitution on the Furan Ring: Introducing substituents at the 5-position of the furan ring is a common strategy. Electron-withdrawing groups, such as nitro (NO₂) or halogens (Cl, Br), can modulate the electronic properties of the ring and may enhance binding affinity. For instance, studies on related furan derivatives have shown that such modifications can lead to significant antibacterial activity. Conversely, adding bulky alkyl groups could introduce steric hindrance, potentially reducing activity unless a specific hydrophobic pocket in the target's binding site can accommodate it.

Replacement of the Furan Ring: Bioisosteric replacement of the furan ring with other five-membered heterocycles like thiophene (B33073) or even six-membered rings like pyridine can alter the molecule's geometry, polarity, and metabolic stability. Fusing the furan with a benzene (B151609) ring to create a benzofuran scaffold has been shown in other compound series to significantly enhance activity, for example, as serotonin (B10506) 5-HT4 receptor agonists.

Alteration of the Methylene Linker: The methylene (-CH₂-) bridge connecting the furan to the amide nitrogen provides conformational flexibility. Modifying this linker, for instance, by introducing alkyl substituents or incorporating it into a larger ring system, would restrict this flexibility. This can be advantageous if it locks the molecule into a bioactive conformation but detrimental otherwise.

Table 1: Illustrative SAR Data for Furan Moiety Modifications. Data is hypothetical and based on established principles from related furan-containing bioactive molecules.
CompoundModification (R) at 5-position of FuranHypothetical Activity (IC₅₀, µM)
Parent-H5.2
Derivative 1A-Cl2.8
Derivative 1B-NO₂1.5
Derivative 1C-CH₃6.8

Influence of Pyrrole (B145914) Ring Substitutions on Molecular Interactions

The 3-(1H-pyrrol-1-yl) group on the benzamide (B126) core is pivotal for defining the molecule's interaction with its biological target. Pyrrole and its derivatives are known to possess a wide range of biological activities, including antibacterial and antifungal properties. The nature and position of substituents on the pyrrole ring can fine-tune these interactions.

Electronic Effects: Research on pyrrole benzamide derivatives has revealed that substituting the pyrrole ring with halogens can be a beneficial modification for biological activity. For example, dihalogenation of a pyrrole nucleus has been shown to improve antibacterial efficacy, potentially by forming stronger hydrogen bonding interactions with target enzymes like InhA or DNA gyrase.

Bioisosteric Replacement: Replacing the pyrrole with other azoles, such as pyrazole or imidazole, would change the hydrogen bonding capabilities and basicity of the molecule. For instance, the nitrogen atom in pyrrole is non-basic, whereas an imidazole ring offers a basic nitrogen atom that could act as a hydrogen bond acceptor, fundamentally altering molecular interactions.

Table 2: Illustrative SAR Data for Pyrrole Ring Substitutions. Data is hypothetical and based on established principles from related pyrrole-containing bioactive molecules.
CompoundModification on Pyrrole RingHypothetical Activity (MIC, µg/mL)
ParentUnsubstituted12.5
Derivative 2A2-Chloro6.25
Derivative 2B3,4-Dichloro3.12
Derivative 2C2,5-Dimethyl15.0

Role of Benzamide Core Modifications in Target Binding and Functional Effects

The central benzamide core acts as a rigid scaffold, orienting the furan and pyrrole moieties in a specific spatial arrangement. The amide bond itself is a key pharmacophoric feature, capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O).

Amide Bond Modification: While typically less common, modification of the amide bond itself, such as N-methylation, would remove the hydrogen bond donating capability, which can be a crucial test of its role in receptor binding. Replacement of the amide with a reverse amide or a thioamide would significantly alter the electronic and geometric properties of the core.

Scaffold Hopping: Replacing the entire benzamide core with other scaffolds (e.g., a picolinamide core) while retaining the key furan and pyrrole side chains is a valid strategy. Studies comparing benzamide and picolinamide derivatives have shown that such a change can markedly influence biological activity and selectivity.

Table 3: Illustrative SAR Data for Benzamide Core Modifications. Data is hypothetical and based on established principles from related benzamide derivatives.
CompoundModification on Benzamide RingHypothetical Binding Affinity (Kᵢ, nM)
ParentUnsubstituted85
Derivative 3A4-Fluoro70
Derivative 3B2-Methyl150
Derivative 3C4-Methoxy95

Positional Isomerism and Stereochemical Effects on Activity Profile

The spatial arrangement of the functional groups in N-(2-furylmethyl)-3-(1H-pyrrol-1-yl)benzamide is a key determinant of its activity.

Positional Isomerism of the Pyrrole Ring: The parent compound features the pyrrole ring at the meta (3-) position of the benzamide core. Shifting this group to the ortho (2-) or para (4-) position would drastically change the molecule's three-dimensional shape and the vector of the pyrrole ring relative to the furylmethyl group. In related pyrrolyl benzamide series, the position of substitution is known to be critical for activity. For instance, a para-substituted analog, N-(2-nitrophenyl)-4-(1H-pyrrol-1-yl)benzamide, was designed to target the InhA enzyme, where the para-substitution allows the pyrrole to occupy a specific pocket. A meta-substituted isomer, like the title compound, would present a completely different binding mode.

Isomerism of the Furan Linkage: The current structure utilizes a 2-furylmethyl group. Changing this to a 3-furylmethyl isomer would alter the angle and distance between the furan ring and the benzamide core, which would almost certainly impact target binding.

Stereochemical Effects: While the parent molecule is achiral, the introduction of chiral centers through modification could lead to stereoisomers with different biological activities. For example, adding a methyl group to the methylene linker would create a stereocenter, and it is highly probable that one enantiomer would exhibit greater potency than the other due to differential interactions with a chiral biological target like a receptor or enzyme.

Design Principles Derived from SAR for Future Compound Libraries

Based on the analysis of analogous structures, several key design principles can be formulated for the development of future compound libraries based on the this compound scaffold:

Systematic Probing of Heterocycles: The furan and pyrrole rings should be systematically modified. Small, electron-withdrawing groups (e.g., Cl, F) should be explored at all available positions on both rings to probe for potency-enhancing interactions.

Exploration of Positional Isomerism: The synthesis and evaluation of the ortho- and para-pyrrol-1-yl isomers of the benzamide core are of high priority to determine the optimal substitution pattern for the desired biological target.

Benzamide Ring Decoration: A focused library of derivatives with small substituents (e.g., fluoro, chloro, methyl, methoxy) at the 4-, 5-, and 6-positions of the benzamide ring should be created to map the steric and electronic requirements of the binding site around the central scaffold.

Bioisosteric Replacement: Key moieties should be replaced with common bioisosteres. The furan could be replaced with thiophene, and the pyrrole with pyrazole. This could improve metabolic stability and introduce new interaction points.

Conformational Constraint: Where high potency is observed, derivatives with reduced conformational flexibility (e.g., by modifying the methylene linker) should be designed to lock in the putative bioactive conformation, which could lead to an increase in both potency and selectivity.

By applying these principles, medicinal chemists can systematically explore the chemical space around this scaffold to identify new analogues with superior biological activity profiles.

Conclusion and Future Research Perspectives for N 2 Furylmethyl 3 1h Pyrrol 1 Yl Benzamide

Summary of Key Academic Findings

A thorough search of academic and scientific databases reveals no specific key findings for N-(2-furylmethyl)-3-(1H-pyrrol-1-yl)benzamide.

Identification of Promising Research Avenues in Chemical Biology

Without any foundational biological data, identifying promising research avenues in chemical biology for this specific compound is purely speculative. Research on analogous structures containing benzamide (B126) and pyrrole (B145914) moieties suggests that potential areas of investigation could include oncology, infectious diseases, and neuroscience.

Potential for Development of Chemical Probes and Tool Compounds

The development of this compound as a chemical probe or tool compound is contingent on the discovery of a specific biological target and activity, of which there is currently no evidence in the public domain.

Integration with Combinatorial Chemistry and High-Throughput Screening Methodologies

The structure of this compound is amenable to combinatorial synthesis, allowing for the creation of a library of analogs. However, without a known biological target or assay, the application of high-throughput screening methodologies would be premature.

Outlook on Advanced Synthetic and Computational Techniques for Analog Discovery

Should a biological activity for this compound be identified, modern synthetic methods could be employed to efficiently generate analogs. Furthermore, computational techniques such as molecular docking and quantitative structure-activity relationship (QSAR) studies could guide the design of more potent and selective derivatives.

Q & A

Q. What synthetic methodologies are recommended for preparing N-(2-furylmethyl)-3-(1H-pyrrol-1-yl)benzamide, and how can purity be optimized?

The synthesis typically involves a two-step process: (1) coupling 3-(1H-pyrrol-1-yl)benzoic acid with 2-furylmethylamine using HATU [(1- [Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)] as a coupling agent in dimethylformamide (DMF) under inert conditions, and (2) purification via column chromatography (silica gel, ethyl acetate/hexane gradient). Yield optimization (≥75%) requires strict control of reaction temperature (0–5°C during coupling) and anhydrous conditions . For analogs, Pd-catalyzed amidation (e.g., Buchwald-Hartwig conditions) may also be applicable .

Q. Which spectroscopic techniques are critical for structural characterization, and what key data should be prioritized?

  • 1H NMR : Focus on aromatic protons (δ 6.5–8.5 ppm for benzamide and pyrrole/furan substituents) and methylene protons (δ 4.5–5.0 ppm for the furylmethyl group). Splitting patterns (e.g., doublets for furan protons) confirm substitution .
  • FTIR : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~1610 cm⁻¹ (N-H bend) validate the benzamide core .
  • Mass Spectrometry : High-resolution ESI-MS ensures molecular ion ([M+H]+) matches the theoretical mass (C₁₆H₁₅N₂O₂: 283.11 g/mol) .

Q. What preliminary biological assays are suitable for evaluating its therapeutic potential?

Initial screening should include:

  • Kinase inhibition assays : Test against tyrosine kinases (e.g., ABL1, EGFR) due to structural similarity to kinase inhibitors like imatinib derivatives .
  • Cell viability assays : Use cancer cell lines (e.g., MCF7, MDA-MB-231) with IC₅₀ determination via MTT assays .
  • Platelet aggregation studies : Furyl and pyrrole motifs are implicated in anti-thrombotic activity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize its bioactivity?

  • Core modifications : Replace the furylmethyl group with thienylmethyl or isoxazolemethyl to assess impact on kinase selectivity .
  • Substituent effects : Introduce electron-withdrawing groups (e.g., -CF₃) at the benzamide para-position to enhance metabolic stability .
  • Pharmacophore mapping : Use crystallographic data (e.g., PDB 18R ligand analogs) to identify critical hydrogen-bonding interactions with target proteins .

Q. What crystallographic challenges arise in resolving its 3D structure, and how can they be addressed?

  • Crystal growth : Slow evaporation from DMSO/water mixtures (1:4 v/v) at 4°C improves crystal quality.
  • Data collection : Monoclinic systems (e.g., P21/c) are common for benzamides; use synchrotron radiation to enhance resolution for low-symmetry crystals .
  • Disorder modeling : Flexible furan and pyrrole rings may require refinement with isotropic displacement parameters .

Q. How can contradictions in reported biological data (e.g., varying IC₅₀ values) be systematically resolved?

  • Assay standardization : Ensure consistent cell passage numbers, serum concentrations, and incubation times across labs .
  • Metabolic profiling : Use LC-MS to identify active metabolites (e.g., hydroxylated derivatives) that may contribute to discrepancies .
  • Target validation : Confirm binding via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to rule off-target effects .

Methodological Considerations

  • Synthesis : HATU-mediated coupling minimizes racemization compared to EDCI/HOBt .
  • Purification : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) resolves polar byproducts .
  • Data interpretation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to avoid misassignment of overlapping signals .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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N-(2-furylmethyl)-3-(1H-pyrrol-1-yl)benzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.